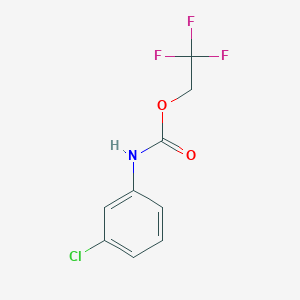

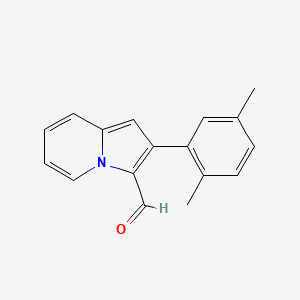

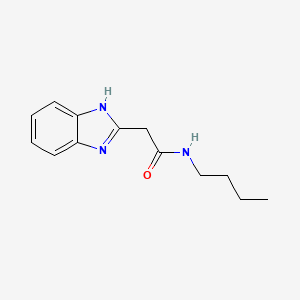

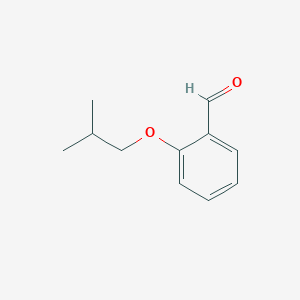

3-(5-fluoro-1H-indol-3-yl)propan-1-amine

Descripción general

Descripción

The compound 3-(5-fluoro-1H-indol-3-yl)propan-1-amine is a fluorinated indole derivative. Indole compounds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. The fluorine atom in the 5-position of the indole ring can influence the biological activity and metabolic stability of the compound. Although the provided papers do not directly discuss 3-(5-fluoro-1H-indol-3-yl)propan-1-amine, they do provide insights into the synthesis and properties of related fluorinated indole compounds.

Synthesis Analysis

The synthesis of fluorinated indole derivatives can be complex due to the need for selective fluorination and the formation of the desired indole scaffold. Paper describes the synthesis of fluorinated indoles with a focus on 5-HT1D receptor ligands. The paper outlines synthetic strategies for incorporating fluorine into the ligands, including the use of 4-fluoropiperidines and 3-fluoro-4-aminopiperidines. These methods could potentially be adapted for the synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine by modifying the indole core and the side chain appropriately.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is critical for their interaction with biological targets. The presence of fluorine can affect the conformation and electronic distribution of the molecule. In paper , the structure of a related indole derivative is established using various spectroscopic techniques, including NMR and IR spectroscopy. These techniques could also be applied to determine the molecular structure of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine and to confirm the position of the fluorine atom on the indole ring.

Chemical Reactions Analysis

Fluorinated indoles can participate in a range of chemical reactions, often with altered reactivity due to the presence of the electronegative fluorine atom. The papers provided do not detail specific reactions for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine, but paper does mention the synthesis of fluorinated ligands and their affinity for the 5-HT1D receptor, suggesting that the compound may also have potential for receptor binding and could undergo further chemical transformations to enhance this activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indoles, such as solubility, pKa, and pharmacokinetic profile, are important for their development as therapeutic agents. Paper indicates that the incorporation of fluorine into indole ligands significantly reduces their pKa, which can have a beneficial influence on oral absorption. This suggests that 3-(5-fluoro-1H-indol-3-yl)propan-1-amine may also exhibit improved pharmacokinetic properties due to the presence of the fluorine atom.

Aplicaciones Científicas De Investigación

-

Chemistry and Pharmaceutical Sciences

- Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .

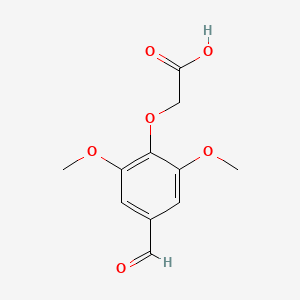

- 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

- Multicomponent reactions (MCRs) offer access to complex molecules. This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .

- The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .

-

Biological and Clinical Applications

- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

-

Synthesis of Selected Alkaloids

- Indoles are a significant heterocyclic system in natural products and drugs .

- They play a main role in cell biology .

- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Indoles, both natural and synthetic, show various biologically vital properties .

- Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

-

Antiviral Activity

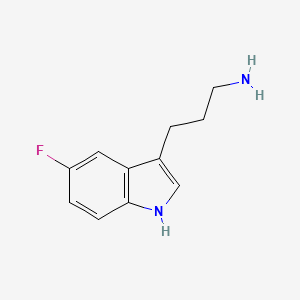

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- These compounds are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

-

Anticoccidial Agents

-

Anti-Inflammatory Activities

-

Potential Ligand for the Construction of Metal–Organic Frameworks

Safety And Hazards

The safety information for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Propiedades

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFFCANWDYAYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398225 | |

| Record name | 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-fluoro-1H-indol-3-yl)propan-1-amine | |

CAS RN |

245762-27-0 | |

| Record name | 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.